molecular formula C10H13ClN2OS B4782165 (5-CHLORO-2-THIENYL)(4-METHYLPIPERAZINO)METHANONE

(5-CHLORO-2-THIENYL)(4-METHYLPIPERAZINO)METHANONE

Cat. No.: B4782165
M. Wt: 244.74 g/mol
InChI Key: XZNIODPZGSLFEB-UHFFFAOYSA-N
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Description

(5-CHLORO-2-THIENYL)(4-METHYLPIPERAZINO)METHANONE is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thienyl group substituted with chlorine at the 5-position and a piperazino group substituted with a methyl group, connected through a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-CHLORO-2-THIENYL)(4-METHYLPIPERAZINO)METHANONE typically involves the following steps:

    Formation of the Thienyl Intermediate: The initial step involves the chlorination of thiophene to obtain 5-chlorothiophene.

    Piperazine Derivative Preparation: 4-methylpiperazine is synthesized separately.

    Coupling Reaction: The final step involves coupling the 5-chlorothiophene with 4-methylpiperazine under specific reaction conditions, often using a coupling agent like a carbodiimide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale chlorination: of thiophene.

    Automated synthesis: of 4-methylpiperazine.

    Continuous flow reactors: for the coupling reaction to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(5-CHLORO-2-THIENYL)(4-METHYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol.

    Substitution: The chlorine atom in the thienyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

(5-CHLORO-2-THIENYL)(4-METHYLPIPERAZINO)METHANONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-CHLORO-2-THIENYL)(4-METHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the context of its application, such as inhibiting a particular enzyme in a biochemical assay.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-2-thienyl)-N-(4-methylpiperazino)-4-quinolinecarboxamide
  • 5-chloro-2-thienylmethylamine
  • 4-methylpiperazinylmethanone

Uniqueness

(5-CHLORO-2-THIENYL)(4-METHYLPIPERAZINO)METHANONE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a thienyl group with a piperazino moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2OS/c1-12-4-6-13(7-5-12)10(14)8-2-3-9(11)15-8/h2-3H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNIODPZGSLFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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